

# Dihydroxyacetone Phosphate: A Key Glycolytic Signal for mTORC1 Activation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hydroxyacetone phosphate*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 22, 2025

## Executive Summary

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, integrating signals from nutrients like amino acids and glucose. While the mechanisms of amino acid sensing by mTORC1 are well-documented, the process by which glucose activates this critical pathway has been less clear. Groundbreaking research has identified the glycolytic intermediate **dihydroxyacetone phosphate** (DHAP) as a key signaling molecule that communicates glucose availability to mTORC1. This activation is independent of the cell's energy status, as monitored by the canonical energy sensor AMPK, revealing a direct link between glycolytic flux and anabolic signaling.

This technical guide provides a comprehensive overview of the DHAP-mTORC1 signaling axis, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating metabolic signaling, cell growth, and therapeutic interventions targeting these pathways.

## The Core Signaling Pathway: From Glucose to mTORC1 via DHAP

The activation of mTORC1 by glucose is not a response to glucose itself, but rather to a downstream metabolite generated during glycolysis.<sup>[1][2]</sup> Studies have pinpointed this critical signaling molecule as dihydroxyacetone phosphate (DHAP), which is produced from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase.<sup>[1][3][4]</sup>

The signaling cascade from DHAP to mTORC1 relies on the well-established GATOR-Rag GTPase system, which governs the lysosomal localization and subsequent activation of mTORC1.<sup>[3][5]</sup> The key components of this pathway are:

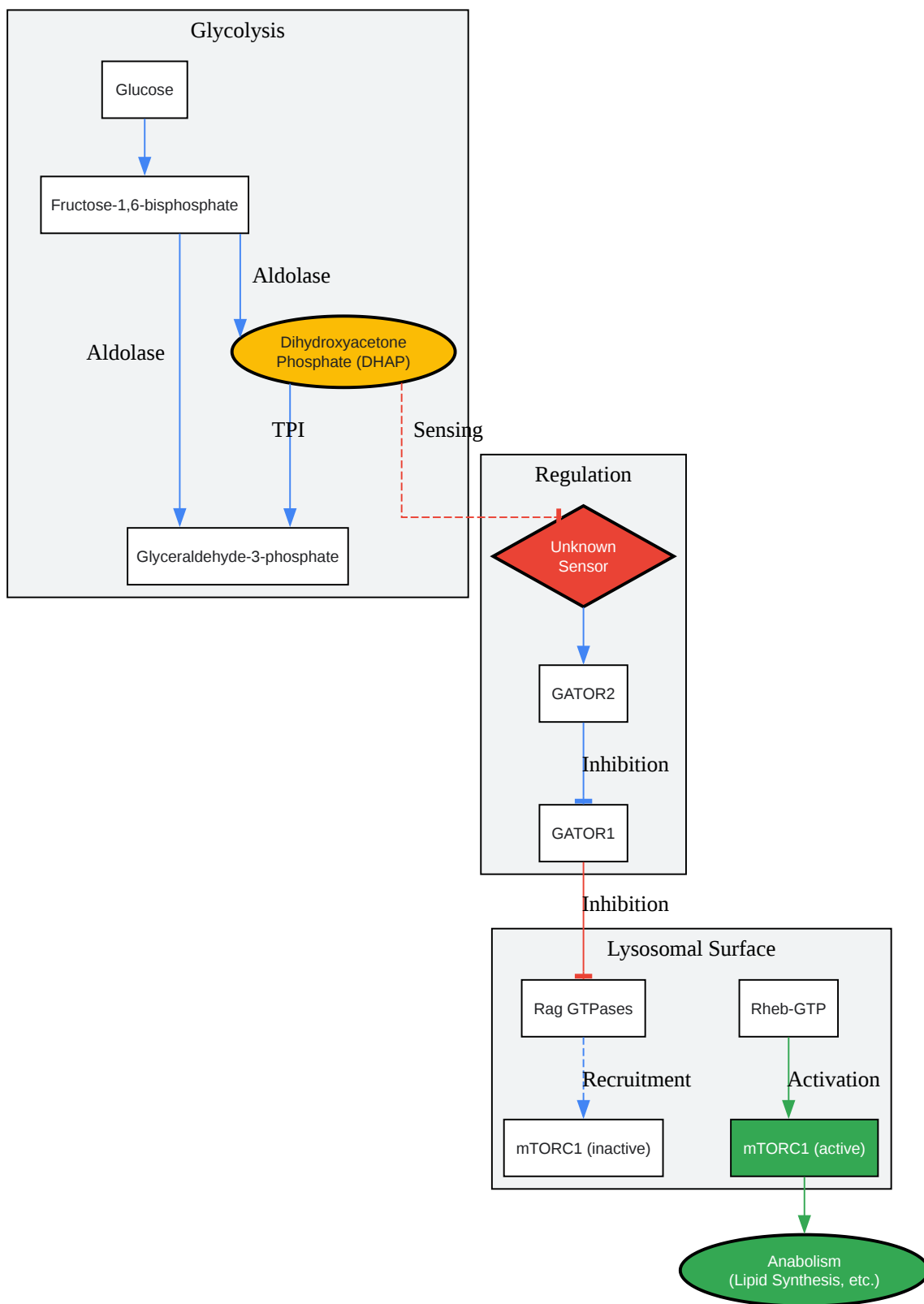
- **DHAP Production:** Sufficient levels of DHAP, generated through glycolysis, serve as the initiating signal.
- **GATOR Complex:** The signal of DHAP availability is transmitted through the GATOR2-GATOR1-KICSTOR axis.<sup>[3][6]</sup> GATOR2 is a positive regulator, while GATOR1 acts as a negative regulator of mTORC1.
- **Rag GTPases:** This signaling cascade ultimately modulates the GTP-loading state of the Rag GTPases, which then recruit mTORC1 to the lysosomal surface.
- **mTORC1 Activation:** Once localized to the lysosome, mTORC1 is activated by the small GTPase Rheb, leading to the phosphorylation of its downstream targets and the promotion of anabolic processes.

A crucial aspect of this pathway is its independence from AMPK, the primary sensor of cellular energy (AMP:ATP ratio).<sup>[1][2]</sup> This indicates that the cell possesses a mechanism to sense the availability of glycolytic intermediates for biosynthesis, distinct from its mechanism for monitoring overall energy levels. The precise protein that directly binds DHAP to initiate this signaling cascade remains an area of active investigation.<sup>[3][6][7]</sup>

The rationale for DHAP acting as a key signaling molecule is twofold:

- **Dynamic Range:** The cellular concentration of DHAP exhibits a significant fold-change (approximately 10-fold) between high and low glucose conditions, making it a sensitive indicator of glycolytic flux.<sup>[1][3][8]</sup>
- **Biosynthetic Precursor:** DHAP is a vital precursor for the synthesis of the glycerol backbone used in triglycerides and phospholipids.<sup>[1][2][3][4][8][9]</sup> Linking mTORC1 activation to DHAP

levels ensures that anabolic processes like lipid synthesis are only initiated when the necessary building blocks are abundant.[1][3]



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**Caption:** DHAP signaling pathway to mTORC1 activation.

## Quantitative Data Summary

The following tables summarize key quantitative findings from experiments investigating the role of DHAP in mTORC1 signaling. Data are primarily derived from studies using AMPK $\alpha$ 1/ $\alpha$ 2 double knockout (DKO) HEK-293T cells to isolate the signaling pathway from cellular energy status.

Table 1: Relative Abundance of Glycolytic Metabolites in Response to Glucose

Metabolite	Condition	Relative Abundance (Mean $\pm$ SEM)	Fold Change (High/Low)
DHAP	Low Glucose (1 mM)	1.0 $\pm$ 0.1	~10
High Glucose (10 mM)		10.2 $\pm$ 1.2	
GAP	Low Glucose (1 mM)	1.0 $\pm$ 0.15	~10
High Glucose (10 mM)		9.8 $\pm$ 1.1	
FBP	Low Glucose (1 mM)	1.0 $\pm$ 0.2	~4
High Glucose (10 mM)		4.1 $\pm$ 0.5	
ATP	Low Glucose (1 mM)	1.0 $\pm$ 0.05	~1.1
High Glucose (10 mM)		1.1 $\pm$ 0.06	
AMP	Low Glucose (1 mM)	1.0 $\pm$ 0.08	~0.9
High Glucose (10 mM)		0.9 $\pm$ 0.07	

Data are normalized to the low glucose condition. Source: Adapted from Orozco et al., Nat Metab 2020.[1][3]

Table 2: Effect of Genetic Perturbations on mTORC1 Activity and Metabolite Levels

Cell Line / Condition	mTORC1 Activity (p-S6K/S6K Ratio)	Relative DHAP Level	Relative GAP Level
Control (+ Glucose)	High	High	High
Control (- Glucose)	Low	Low	Low
ALDO Dox-Off (+ Glucose)	Low	Not Detected	Not Detected
TPI Dox-Off (+ Glucose)	High	Supraphysiological	Decreased
TKFC-expressing (- Glucose, +DHA)	High	Rescued	Partially Rescued

Dox-Off indicates doxycycline-induced knockout of the specified enzyme. TKFC-expressing cells can produce DHAP from dihydroxyacetone (DHA). mTORC1 activity is inferred from the phosphorylation of its substrate S6K.

Source: Adapted from Orozco et al., Nat Metab 2020.[\[1\]](#)

## Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of DHAP-mTORC1 signaling.

## Cell Culture and Generation of Stable Cell Lines

- Cell Line: Human Embryonic Kidney (HEK) 293T cells, including AMPK $\alpha$ 1/ $\alpha$ 2 double knockout (DKO) variants.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Generation of Doxycycline-Inducible (Dox-Off) Knockout Lines:
  - gRNA Design: Guide RNAs targeting the initial exons of ALDOA, ALDOB, ALDOC, and TPI1 were designed using the CHOPCHOP tool.
  - Cloning: gRNAs were cloned into a lentiviral vector co-expressing Cas9 and a puromycin resistance gene.
  - Rescue Construct: A doxycycline-repressible lentiviral vector was used to express the cDNA of the target gene (e.g., ALDOA) to rescue the knockout.
  - Transduction and Selection: Cells were transduced with both gRNA/Cas9 and rescue constructs. Stable lines were selected using puromycin and blasticidin.
  - Induction: To induce knockout, cells were treated with 1  $\mu$ g/mL doxycycline for 7-10 days.
- Generation of Triose Kinase (TKFC) Expressing Cells:
  - Vector: The human TKFC (DAK) gene with an N-terminal FLAG tag was cloned into the pLJM60 lentiviral expression vector.
  - Transduction and Selection: HEK-293T AMPK DKO cells were transduced with the TKFC-pLJM60 lentivirus and selected with puromycin to generate a stable cell line.

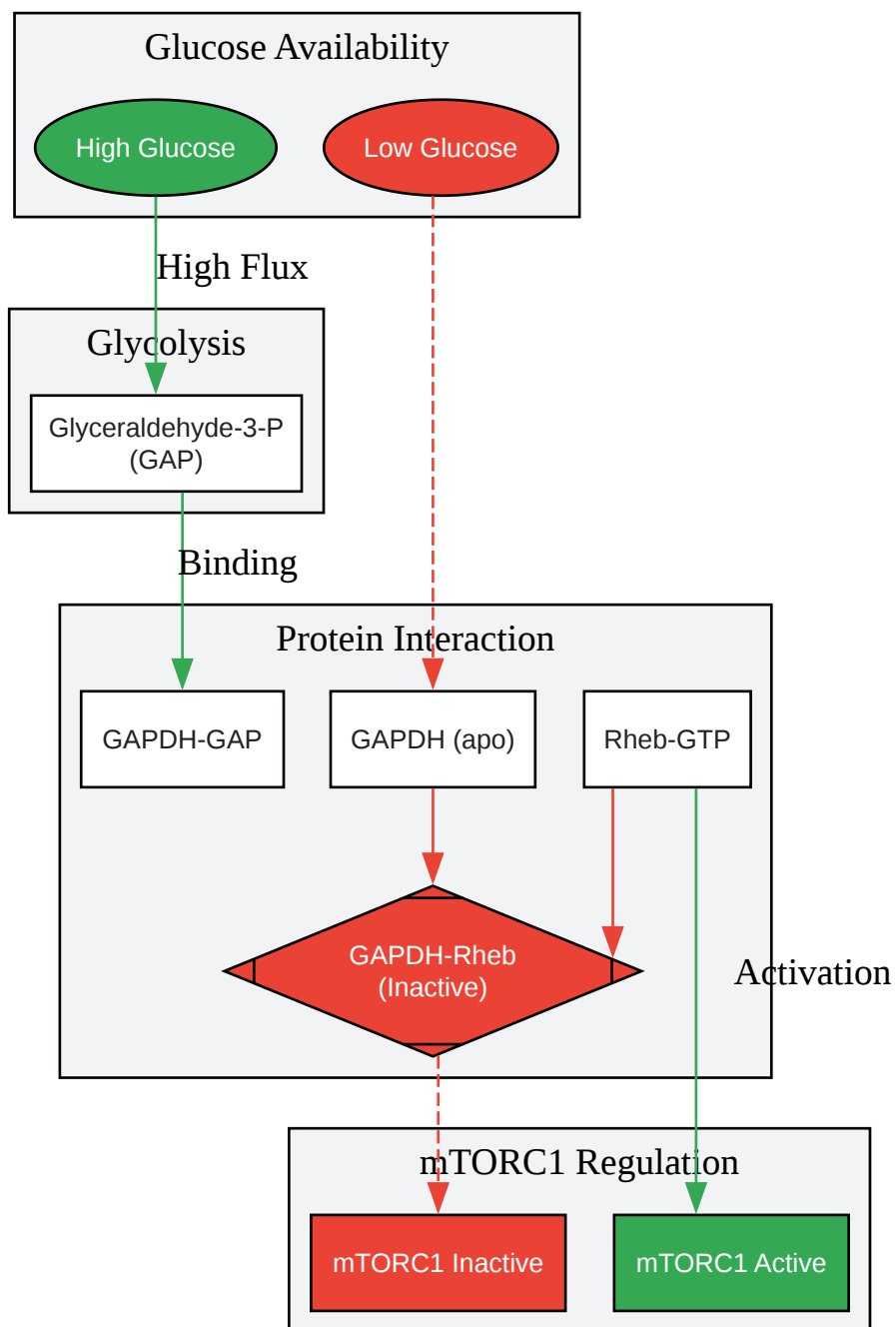
## mTORC1 Activity Assay (Western Blot)

This protocol assesses mTORC1 activity by measuring the phosphorylation of its direct downstream target, S6K1, at threonine 389.

- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
  - Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.
- Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE and Transfer:
  - Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
  - Transfer proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  - Incubate with primary antibodies overnight at 4°C.
    - Primary Antibodies: Rabbit anti-phospho-S6K1 (Thr389) (1:1000 dilution), Rabbit anti-S6K1 (total) (1:1000 dilution), Mouse anti-Actin (loading control) (1:5000 dilution).
  - Wash membrane 3x with TBST.

- Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:5000 dilution) for 1 hour at room temperature.
- Wash membrane 3x with TBST.
- Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ). The ratio of phospho-S6K1 to total S6K1 represents mTORC1 activity.





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- To cite this document: BenchChem. [Dihydroxyacetone Phosphate: A Key Glycolytic Signal for mTORC1 Activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215409#dihydroxyacetone-phosphate-and-mtorc1-signaling]

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